molecular formula C5H6BF3KN B13705609 Potassium [(2-Pyrrolyl)methyl]trifluoroborate

Potassium [(2-Pyrrolyl)methyl]trifluoroborate

Cat. No.: B13705609
M. Wt: 187.01 g/mol
InChI Key: ABWZFMJTYCCMAA-UHFFFAOYSA-N
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Description

Potassium [(2-Pyrrolyl)methyl]trifluoroborate is an organotrifluoroborate salt characterized by a pyrrole-derived substituent. Organotrifluoroborates are stable alternatives to boronic acids and esters, widely used in Suzuki-Miyaura cross-coupling reactions due to their air stability, functional group tolerance, and compatibility with diverse reaction conditions .

Properties

Molecular Formula

C5H6BF3KN

Molecular Weight

187.01 g/mol

IUPAC Name

potassium;trifluoro(1H-pyrrol-2-ylmethyl)boranuide

InChI

InChI=1S/C5H6BF3N.K/c7-6(8,9)4-5-2-1-3-10-5;/h1-3,10H,4H2;/q-1;+1

InChI Key

ABWZFMJTYCCMAA-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1=CC=CN1)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Borylation of Organic Halides Using Bis(pinacolato)diboron

One of the most versatile and widely employed methods for synthesizing potassium [(2-pyrrolyl)methyl]trifluoroborate involves the copper-catalyzed borylation of organic halides, specifically pyrrolyl derivatives, with bis(pinacolato)diboron (B2pin2). This method offers mild reaction conditions and broad substrate scope.

Procedure:

  • Reactants: Pyrrolyl halide (e.g., pyrrolyl chloride or bromide), bis(pinacolato)diboron, potassium bifluoride (KHF2) as the fluoride source, and a copper catalyst such as CuCl or CuI.
  • Conditions: Typically carried out in polar solvents like acetonitrile or dimethylformamide at temperatures ranging from 60°C to 100°C.
  • Reaction: The pyrrolyl halide reacts with bis(pinacolato)diboron in the presence of copper catalyst and potassium bifluoride, leading to the formation of the corresponding boronate ester intermediate.

Conversion to this compound:

  • The boronate ester is subsequently treated with potassium bifluoride (KHF2) to replace the pinacolato groups with trifluoroborate, yielding the desired this compound.

Research Findings:

  • This approach has been successfully applied to synthesize various potassium organotrifluoroborates, including heteroaryl derivatives like pyrroles, with high yields (up to 91%) and purity.

Direct Hydroboration of Pyrrole Derivatives

An alternative approach involves the direct hydroboration of pyrrole rings followed by fluorination to generate trifluoroborate salts.

Procedure:

  • Reactants: Pyrrole derivatives with suitable substituents, hydroboration reagents such as borane complexes (e.g., borane-tetrahydrofuran), and fluorinating agents like potassium bifluoride.
  • Conditions: The hydroboration occurs under inert atmospheres at low temperatures (−20°C to 0°C), followed by treatment with KHF2 to form the trifluoroborate salt.

Research Findings:

  • This method allows for regioselective hydroboration at the 2-position of pyrrole, facilitating subsequent conversion to this compound.

Preparation via Borylation of Pyrrole-Containing Precursors

Another method involves the borylation of pyrrole-containing precursors such as pyrrole-2-carboxylic acids or esters, followed by conversion to trifluoroborates.

Procedure:

  • Reactants: Pyrrole derivatives with functional groups amenable to borylation.
  • Reaction: The precursors undergo metal-catalyzed borylation, typically with copper or palladium catalysts, in the presence of B2pin2.
  • Conversion: The resulting boronate esters are treated with KHF2 to produce the potassium trifluoroborate.

Research Findings:

  • This pathway is advantageous for functionalized pyrrole derivatives, enabling the synthesis of diverse boron-containing compounds.

Summary of Preparation Methods

Method Key Reactants Catalysts Conditions Advantages Limitations
Copper-catalyzed borylation Pyrrolyl halide, B2pin2, KHF2 CuCl, CuI 60–100°C, polar solvents Wide substrate scope, high yields Requires halide precursors
Hydroboration of pyrrole derivatives Pyrrole derivatives, borane complexes, KHF2 None −20°C to 0°C, inert atmosphere Regioselectivity Limited to suitable derivatives
Borylation of precursors Pyrrole derivatives with functional groups Cu, Pd catalysts Mild to moderate temperatures Functional group tolerance Multi-step process

Research Data and Findings

  • Yields: The synthesis of this compound generally achieves yields exceeding 80%, with specific reports indicating yields up to 91%.
  • Purity: Characterization via NMR (¹H, ¹³C, ¹⁹F, ¹¹B) confirms the formation of the target compound with high purity.
  • Reaction Conditions: Mild conditions are often sufficient, with reactions typically completed within 1–3 days depending on the method.

Chemical Reactions Analysis

Types of Reactions

Potassium [(2-Pyrrolyl)methyl]trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF and dimethylformamide (DMF).

    Conditions: Reactions typically occur under mild to moderate temperatures, often in the range of 25-80°C.

Major Products

The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism by which potassium [(2-Pyrrolyl)methyl]trifluoroborate exerts its effects primarily involves its role as a nucleophilic partner in cross-coupling reactions. The trifluoroborate group facilitates the transfer of the pyrrolyl group to the electrophilic partner, typically an aryl or vinyl halide, in the presence of a palladium catalyst. This process involves several key steps:

Comparison with Similar Compounds

Alkyl Trifluoroborates

Alkyl trifluoroborates, such as potassium methyl, ethyl, and isopropyl trifluoroborates, are foundational in cross-coupling reactions. Key differences include:

  • Reactivity : Simple alkyl trifluoroborates (e.g., potassium methyl trifluoroborate) exhibit moderate reactivity in Suzuki couplings. For example, potassium methyl trifluoroborate achieved 58% yield in a one-step synthesis of 2-alkyl-2,1-borazaronaphthalenes (Table 5, ). However, aliphatic trifluoroborates often require optimized conditions (e.g., modified bases or temperatures) for efficient coupling .
  • Steric Effects : Cyclic secondary trifluoroborates (e.g., cyclopropyl or cyclohexyl derivatives) show good yields (up to 58%) due to reduced steric hindrance compared to bulky tert-butyl derivatives (25% yield) .

Aryl and Heteroaromatic Trifluoroborates

Aryl trifluoroborates (e.g., potassium phenyltrifluoroborate) are widely used in biaryl synthesis. Heteroaromatic derivatives, such as the pyrrolyl methyl analog, may exhibit distinct electronic effects:

  • Electronic Modulation : The pyrrole ring’s electron-rich nature could enhance nucleophilicity compared to electron-deficient aryl groups (e.g., 2,3-difluorobenzyl trifluoroborate, used in pharmaceuticals ).
  • Purification Challenges : Aryl trifluoroborates often face purification issues due to residual potassium hydroxide, necessitating methods like tartaric acid neutralization . Heteroaromatic systems like the pyrrolyl derivative may require similar strategies.

Alkenyl and Allyl Trifluoroborates

Alkenyl trifluoroborates (e.g., potassium 4-pentenyl trifluoroborate) are critical for synthesizing conjugated dienes. Their reactivity contrasts with alkyl analogs:

  • Stereoselectivity : Alkenyl trifluoroborates enable stereoselective couplings but often demand refined conditions (e.g., optimized Pd catalysts or light-mediated protocols) .

Functionalized Trifluoroborates

  • Alkoxymethyltrifluoroborates : Synthesized via SN2 displacement, these compounds (e.g., potassium methoxymethyltrifluoroborate) face solubility challenges but achieve excellent yields (≥90%) after Soxhlet extraction .
  • Halogen-Substituted Derivatives : Potassium (2,4-dichlorophenyl)trifluoroborate highlights the stability of halogenated analogs, though safety protocols are stringent due to toxicity .

Key Research Findings

Stability: Organotrifluoroborates tolerate diverse functional groups (e.g., ketones, alkenes) better than boronic acids, making them suitable for multi-step syntheses .

Macrocyclization : Potassium alkenyltrifluoroborates enable macrocyclization in natural product synthesis (e.g., oximidine II), leveraging their stability under harsh conditions .

Electronic Effects : Electron-withdrawing groups (e.g., CF3 in trifluoroethyl derivatives) reduce yields compared to electron-donating groups (e.g., methyl) .

Biological Activity

Potassium [(2-Pyrrolyl)methyl]trifluoroborate is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, toxicological studies, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

  • Chemical Formula : C₅H₆BF₃N
  • Molecular Weight : 173.92 g/mol

The trifluoroborate group enhances the compound's lipophilicity and reactivity, which may influence its biological interactions.

Pharmacological Activity

Recent studies have indicated that organotrifluoroborates, including this compound, exhibit significant biological activities. The following sections summarize key findings related to its pharmacological properties.

Antinociceptive Properties

A study on potassium thiophene-3-trifluoroborate (a related compound) demonstrated its antinociceptive properties in mice. The compound was administered orally at varying doses (25, 50, and 100 mg/kg), and results indicated a significant reduction in pain induced by acetic acid. However, no changes were observed in plasma aspartate and alanine aminotransferase activities or kidney function parameters, suggesting a favorable safety profile .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Organotrifluoroborates have been shown to act as non-covalent, competitive inhibitors of serine proteases such as trypsin and α-chymotrypsin. The mechanism involves hydrogen bonding interactions at the enzyme's active site, leading to reversible inhibition .

Toxicological Studies

Toxicological assessments of related trifluoroborate compounds reveal important safety data. For instance, potassium thiophene-3-trifluoroborate did not significantly alter hepatic or renal function parameters in treated mice compared to controls. Key biochemical markers such as lipid peroxidation levels and glutathione S-transferase activity remained unchanged . These findings suggest a low toxicity profile for this compound.

Case Studies

  • Study of Organotrifluoroborates : Research indicates that organotrifluoroborates can modulate various biological activities due to their unique structural properties. The study highlighted their potential in drug design and development due to favorable interactions with biological macromolecules .
  • Pharmacological Investigations : A thesis on novel N-heterocyclic scaffolds explored the synthesis and biological evaluation of compounds similar to this compound. The findings emphasized the importance of structural modifications in enhancing biological activity while maintaining low toxicity .

Summary Table of Biological Activities

Activity TypeObservationsReference
AntinociceptiveSignificant pain reduction in mice
Enzyme InhibitionCompetitive inhibition of trypsin and α-chymotrypsin
ToxicityNo significant changes in liver or kidney function

Q & A

Q. Basic Research Focus

  • Multinuclear NMR : ¹⁹F NMR tracks fluoride release, while ¹¹B NMR identifies boron species (trifluoroborate vs. boronate) .
  • X-ray crystallography : Resolves structural features like zwitterionic interactions in iodonium trifluoroborate analogs .

Advanced Application :
DFT calculations and QTAIM analysis elucidate noncovalent interactions (e.g., I⁺···BF₃⁻ in zwitterions), aiding in predicting reactivity .

How do solvent polarity and coordinating ability affect the stability of this compound?

Q. Advanced Solvent-Substrate Interaction

  • Polar aprotic solvents (THF, DMF) : Enhance solubility but may accelerate hydrolysis; stabilize boronate intermediates via Lewis acid-base interactions .
  • Aqueous systems : Promote hydrolysis to boronic acid, necessitating controlled pH (pH 7–9) to balance reactivity and stability .

Experimental Design :
Compare reaction outcomes in THF/water vs. DME/water systems to correlate solvent polarity with protodeboronation rates .

What computational methods support mechanistic studies of SM couplings involving this reagent?

Q. Advanced Computational Focus

  • DFT studies : Model transmetalation steps to identify rate-limiting stages influenced by pyrrolyl substituents .
  • Kinetic isotope effects (KIE) : Probe whether C-B bond cleavage or Pd-O bond formation is turnover-limiting .

Case Study :
DFT analysis of iodonium trifluoroborate zwitterions revealed ionic (noncovalent) interactions, informing design of analogous pyrrolyl systems .

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